N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride
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Overview
Description
N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride is a complex organic compound that features a dimethylamino group attached to a phenyl group, along with a propan-2-yloxypropylamino substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with iodomethane, followed by further functionalization to introduce the propan-2-yloxypropylamino group. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using methanol or dimethyl ether as methylating agents. The reactions are carried out in the presence of acid catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitronium ions for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of resins and other industrial materials
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N,N-dimethylaniline, N,N-diethylaniline, and other substituted aniline derivatives .
Uniqueness
What sets N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline apart from these similar compounds is its unique propan-2-yloxypropylamino substituent, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.ClH/c1-13(2)18-11-5-10-16-12-14-6-8-15(9-7-14)17(3)4;/h6-9,13,16H,5,10-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRWBIKSEKSUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=CC=C(C=C1)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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